



# Probing the MLLT1/3 Interactome: A Guide to Immunoprecipitation with SGC-iMLLT

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SGC-iMLLT |           |
| Cat. No.:            | B1193507  | Get Quote |

#### For Immediate Release

Toulouse, France – December 13, 2025 – For researchers in oncology, epigenetics, and drug development, understanding the intricate protein interactions that drive cancer is paramount. **SGC-iMLLT**, a potent and selective chemical probe, has emerged as a critical tool for investigating the functions of the YEATS domain-containing proteins MLLT1 (ENL) and MLLT3 (AF9). These proteins are key components of powerful transcriptional regulatory complexes and are frequently implicated in aggressive leukemias. This application note provides a detailed guide to utilizing **SGC-iMLLT** in immunoprecipitation-based workflows to dissect the MLLT1/3 interactome and elucidate the mechanisms of transcriptional dysregulation in cancer.

### Introduction to SGC-iMLLT and its Targets

**SGC-iMLLT** is a first-in-class chemical probe that specifically inhibits the YEATS domains of MLLT1 and MLLT3.[1][2] The YEATS domain is a specialized "reader" module that recognizes and binds to acetylated and crotonylated lysine residues on histone tails, thereby tethering MLLT1/3 and their associated protein complexes to active chromatin regions.[1]

MLLT1 and MLLT3 are crucial scaffolding proteins within two major transcriptional elongation complexes: the Super Elongation Complex (SEC) and the DOT1L complex.[1][3][4] The SEC, which includes key components like AFF4, CDK9, and ELL2, is a potent driver of transcriptional elongation.[3][4] The DOT1L complex, on the other hand, is responsible for histone H3 lysine 79 (H3K79) methylation, a mark associated with active transcription. By inhibiting the chromatin



anchoring of MLLT1/3, **SGC-iMLLT** provides a powerful approach to study the composition and dynamics of these complexes and their role in gene regulation.

## Application: Co-Immunoprecipitation to Probe the MLLT1/3 Interactome

Co-immunoprecipitation (Co-IP) is a robust technique to identify protein-protein interactions. When coupled with quantitative mass spectrometry, it allows for the precise measurement of changes in protein complex composition under different conditions. Here, we outline a protocol to investigate the effect of **SGC-iMLLT** on the interaction of MLLT1/3 with their binding partners. This can reveal proteins whose association with MLLT1/3 is dependent on their engagement with chromatin.

## **Experimental Workflow**

The overall experimental workflow involves treating cells with **SGC-iMLLT** or a vehicle control, followed by lysis and immunoprecipitation of the target protein (MLLT1 or MLLT3). The coprecipitated proteins are then identified and quantified by mass spectrometry.





Click to download full resolution via product page

**Figure 1:** Experimental workflow for Co-IP with **SGC-iMLLT**.



## **Detailed Experimental Protocol**

This protocol is optimized for a human leukemia cell line, such as MV4-11, which is known to be sensitive to MLLT1/3 inhibition.

#### Materials:

- Human leukemia cell line (e.g., MV4-11)
- SGC-iMLLT (and a negative control compound if available)
- DMSO (vehicle control)
- Primary antibody against MLLT1 or MLLT3 (IP-grade)
- Isotype control IgG
- Protein A/G magnetic beads
- Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
- Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

#### Procedure:

- Cell Culture and Treatment:
  - Culture MV4-11 cells to a density of approximately 1-2 x 106 cells/mL.
  - $\circ$  Treat cells with **SGC-iMLLT** (e.g., 1  $\mu$ M) or an equivalent volume of DMSO for 4-6 hours. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
- Cell Lysis:



- Harvest and wash the cells with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and determine the protein concentration.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
  - Incubate the pre-cleared lysate with the anti-MLLT1/3 antibody or isotype control IgG overnight at 4°C on a rotator.
  - Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
- Washing and Elution:
  - Collect the beads using a magnetic stand and discard the supernatant.
  - Wash the beads three times with Wash Buffer.
  - Elute the protein complexes from the beads by incubating with Elution Buffer for 5-10 minutes at room temperature.
  - Immediately neutralize the eluate with Neutralization Buffer.
- Sample Preparation for Mass Spectrometry:
  - The eluted proteins are then subjected to in-solution trypsin digestion.
  - The resulting peptides are desalted and prepared for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

## **Data Presentation and Interpretation**



Quantitative mass spectrometry will provide a list of proteins identified in each sample, along with their relative abundance. The data should be analyzed to identify proteins that are significantly depleted from the MLLT1/3 immunoprecipitates upon **SGC-iMLLT** treatment.

Table 1: Quantitative Mass Spectrometry Analysis of MLLT1/3 Interacting Proteins

| Protein           | Function                     | Fold Change (SGC-iMLLT vs. DMSO) | p-value |
|-------------------|------------------------------|----------------------------------|---------|
| Bait: MLLT1/MLLT3 | Chromatin reader             | 1.0 (Normalized)                 | -       |
| AFF4              | SEC component                | 0.45                             | < 0.01  |
| CDK9              | SEC component                | 0.52                             | < 0.01  |
| ELL2              | SEC component                | 0.60                             | < 0.05  |
| DOT1L             | Histone<br>methyltransferase | 0.38                             | < 0.01  |
| AF4 (AFF1)        | Transcription factor         | 0.41                             | < 0.01  |
| CBX8              | Polycomb complex protein     | 0.95                             | > 0.05  |
| BCOR              | Transcriptional corepressor  | 1.02                             | > 0.05  |

Note: The fold change values presented are hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions.

A decrease in the fold change for proteins like AFF4, CDK9, ELL2, and DOT1L upon **SGC-iMLLT** treatment would suggest that their interaction with MLLT1/3 is at least partially dependent on the tethering of the complex to chromatin via the YEATS domain. Proteins whose interaction is unaffected (fold change close to 1.0) may interact with MLLT1/3 in a chromatin-independent manner.

## **MLLT1/3 Signaling Pathway**



MLLT1 and MLLT3 act as critical adaptors, linking chromatin to the transcriptional machinery. The following diagram illustrates the central role of MLLT1/3 in the SEC and DOT1L complexes and the inhibitory effect of **SGC-iMLLT**.

Figure 2: MLLT1/3 signaling pathway and the inhibitory action of SGC-iMLLT.

### Conclusion

**SGC-iMLLT** is an invaluable tool for dissecting the protein-protein interactions involving MLLT1 and MLLT3. The co-immunoprecipitation protocol outlined here, in conjunction with quantitative mass spectrometry, provides a robust framework for identifying chromatin-dependent and - independent interactors of these key transcriptional regulators. Such studies are crucial for a deeper understanding of the molecular mechanisms underlying leukemia and for the development of novel therapeutic strategies targeting these pathways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of an MLLT1/3 YEATS Domain Chemical Probe PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe SGC-iMLLT | Chemical Probes Portal [chemicalprobes.org]
- 3. The super elongation complex (SEC) family in transcriptional control PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The super elongation complex (SEC) and MLL in development and disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Probing the MLLT1/3 Interactome: A Guide to Immunoprecipitation with SGC-iMLLT]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193507#guide-to-performing-immunoprecipitation-with-sgc-imllt]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com